WZ4141

PGP-1 inhibition anti-inflammatory cytokine modulation

Reproducibility failures in kinase research often stem from unvalidated analogs. WZ4141 is a characterized member of the Gray Kinase Inhibitor Library, offering a defined activity baseline. - **Validated bioactivity**: ED50 of 0.83 μM & selectivity index 26.5 in HCMV plaque reduction assays. - **Functional assay data**: Reduces TNF-α by ~40% in LPS-stimulated RAW 264.7 macrophages (PGP-1 pathway). - **Structural precision**: 7-azaindole core + acrylamide warhead; purity ≥95%. Procurement managers: Reliable reference standard for SAR campaigns. Global shipping available.

Molecular Formula C16H13N3O2
Molecular Weight 279.299
CAS No. 1222776-76-2
Cat. No. B2884471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWZ4141
CAS1222776-76-2
Molecular FormulaC16H13N3O2
Molecular Weight279.299
Structural Identifiers
SMILESC=CC(=O)NC1=CC(=CC=C1)OC2=C3C=CNC3=NC=C2
InChIInChI=1S/C16H13N3O2/c1-2-15(20)19-11-4-3-5-12(10-11)21-14-7-9-18-16-13(14)6-8-17-16/h2-10H,1H2,(H,17,18)(H,19,20)
InChIKeyTWGXYNUNPUPABD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

WZ4141 Reference Standard for Kinase Inhibitor Screening


WZ4141 (CAS 1222776-76-2), chemically designated as N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide , is a small molecule with a dual role in research: it is widely employed as a synthetic intermediate in the development of kinase inhibitor libraries [1] and has been identified as a potent inhibitor of pyroglutamate aminopeptidase 1 (PGP-1), an intracellular enzyme implicated in inflammatory signaling [2]. While it shares structural features with the 7-azaindole class of kinase inhibitors, its distinct molecular weight (279.29 g/mol) and chemical formula (C16H13N3O2) position it as a foundational scaffold rather than an end-product therapeutic . This dual functionality—serving both as a building block for medicinal chemistry optimization and as a bioactive probe in inflammation models—distinguishes it from many related compounds that are either purely synthetic intermediates or fully developed drug candidates.

Type Kinase inhibitor reference standard
Workflow Biochemical and cell-based kinase assays; SAR studies
Grade Reported high-purity reference grade

Risks of Using Unvalidated WZ4141 Analogs


Interchanging WZ4141 with other 7-azaindole derivatives or generic 'API intermediates' without rigorous validation introduces significant risk of experimental failure or data misinterpretation. While compounds like the closely related WZ4140 (which incorporates a chlorine substitution on the 7-azaindole ring) may appear structurally similar, their biological activities diverge sharply, particularly in their selectivity for kinase targets versus off-target enzymes like PGP-1 [1]. Furthermore, the purity and formulation specifications of WZ4141 from reputable suppliers are tailored for specific assay types (e.g., in vitro enzymatic assays with >98% purity [2]), and substituting with a lower-purity generic intermediate can lead to artifactual inhibition or cellular toxicity not attributable to the compound itself [3]. The quantitative evidence below underscores the specific, context-dependent activities that cannot be assumed for any analog without a direct head-to-head comparison.

Target Compound
WZ4141 — 7-azaindole core with hydrogen substituent; characterized HCMV-selective antiviral activity
Unvalidated Analog Risk
Close analogs (e.g., WZ4140 with Cl substituent) may shift kinase selectivity and antiviral profiles, disrupting assay reproducibility.
Well-characterized reference compound from Gray Kinase Inhibitor Library supports consistent SAR baselines.
Generic kinase inhibitor library compounds without validated selectivity data can lead to non-reproducible results and wasted resources.

WZ4141 In Vitro Activity Profile


HCMV and HSV-1 Antiviral Selectivity

WZ4141 exhibits a distinct biological profile from its analog WZ4140, which carries a chlorine atom on the 7-azaindole ring. While WZ4140 was primarily characterized as a kinase inhibitor, WZ4141 demonstrates significant and selective inhibition of pyroglutamate aminopeptidase 1 (PGP-1) [1]. In cell-based assays using J774A.1 macrophages, WZ4141 treatment led to a measurable reduction in key inflammatory cytokines, an effect not reported for WZ4140 under similar conditions [2].

Antiviral Selectivity
Data to verify
Target (HCMV) ED50 = 0.83 μM CC50 = 22 μM SI = 26.5
Comparator (HSV-1) ED50 = 11 μM CC50 = 21 μM SI = 1.9
Reported HCMV-selective activity context; 13.3-fold lower ED50 and 14-fold higher SI.
Plaque reduction assay; SI = CC50/ED50.
PGP-1 inhibition anti-inflammatory cytokine modulation

Anti-Inflammatory Activity in a Macrophage Model

WZ4141's anti-inflammatory activity, demonstrated in vitro, is validated in an in vivo disease model. In an LPS-induced murine model of rheumatoid arthritis, treatment with WZ4141 resulted in a quantifiable reduction in clinical arthritis scores, indicating a direct therapeutic benefit in a complex physiological system [1]. This in vivo efficacy is a key differentiator from many other 'API intermediates' or tool compounds that fail to translate from cell culture to animal models due to poor pharmacokinetics or metabolic instability.

Inflammation Modulation
Context-dependent
WZ4141 treated TNF-α ≈ 1500 pg/mL
LPS-stimulated control TNF-α ≈ 2500 pg/mL
Reported ~40% reduction in TNF-α; supports macrophage inflammation model interpretation.
RAW 264.7 murine cells; patent-sourced data.
rheumatoid arthritis in vivo efficacy anti-inflammatory

Structural Basis of Antiviral Selectivity

For biochemical and cell-based assays, compound purity is a critical but often overlooked variable. WZ4141 from established vendors is typically supplied with a purity of >98% [1], a specification that is not guaranteed for all generic chemical intermediates available on the market. Lower purity batches can contain impurities that act as potent, off-target enzyme inhibitors or cytotoxic agents, leading to spurious results. In contrast, related compounds like WZ4140 or other 7-azaindole intermediates may be offered at lower purities (e.g., 95%) depending on the supplier, increasing the risk of batch-to-batch variability .

Structural SAR
Class-level inference
WZ4141 (H-substituted) Associated with selective HCMV activity (ED50 0.83 μM, SI 26.5)
WZ4140 (Cl-substituted) Different, less characterized antiviral profile; quantitative data not available
Single atom (H vs Cl) correlates with distinct bioactivity; supports SAR review.
Structural analysis; requires further quantitative characterization.
assay reproducibility purity specification enzymatic assay

WZ4141 Recommended Research Applications


HCMV Replication Probing

WZ4141 is ideally suited for in vitro studies aimed at mapping the downstream effects of PGP-1 inhibition. As demonstrated in patent data, treatment of LPS-stimulated J774A.1 macrophages with WZ4141 results in the selective downregulation of key inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-10 [1]. This makes it a superior tool compound for dissecting PGP-1-mediated pathways compared to kinase-focused analogs like WZ4140, which lack this specific activity. Its high purity (>98%) further ensures that observed effects are directly attributable to PGP-1 inhibition rather than off-target impurities [2].

PGP-1 Target Validation in Inflammation Models

For research programs exploring PGP-1 as a novel target for rheumatoid arthritis, WZ4141 offers a validated in vivo probe. The patent literature provides clear evidence that WZ4141 treatment leads to a measurable reduction in disease severity in an LPS-induced murine arthritis model [1]. This in vivo efficacy is a critical proof-of-concept that many structurally similar intermediates lack, enabling more confident advancement of PGP-1 inhibitor programs. The compound's defined in vivo formulation protocols also facilitate smooth transition from in vitro to animal studies [3].

Kinase Inhibitor Library Screening and SAR

Medicinal chemists developing new kinase inhibitors or anti-inflammatory agents can utilize WZ4141 as a reference compound in SAR campaigns. Its unique activity profile—shifting from kinase inhibition (as seen with WZ4140) to PGP-1 inhibition with the removal of a single chlorine atom—provides a valuable data point for understanding how subtle structural modifications on the 7-azaindole core can redirect biological activity [1]. Procuring high-purity WZ4141 ensures that subsequent biological testing yields clean, interpretable data for SAR modeling.

Application
Selection Property
Validation Focus
HCMV replication pathway studies
HCMV-selective antiviral activity context
Plaque reduction assay and selectivity review
Inflammation model studies (PGP-1)
Reported TNF-α modulation in macrophage model
Inflammatory cytokine endpoint review
Kinase inhibitor SAR and library screening
Reference-standard grade for consistent SAR baselines
Target selectivity and assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for WZ4141

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.